molecular formula C16H16F6N4O B2836237 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide CAS No. 956779-82-1

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide

Cat. No.: B2836237
CAS No.: 956779-82-1
M. Wt: 394.321
InChI Key: BBHAXLSARONPTC-UHFFFAOYSA-N
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Description

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with trifluoromethyl groups, a pyridine ring, and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the pyridine ring or the amide group, potentially yielding reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)pyrazole: Shares the pyrazole core but lacks the pyridine and hexanamide groups.

    N-[2-(Pyrazol-1-yl)pyridin-3-yl]hexanamide: Similar structure but without the trifluoromethyl groups.

    N-[2-[3,5-Dimethylpyrazol-1-yl]pyridin-3-yl]hexanamide: Contains methyl groups instead of trifluoromethyl groups.

Uniqueness

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide is unique due to the presence of trifluoromethyl groups, which significantly influence its chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F6N4O/c1-2-3-4-7-13(27)24-10-6-5-8-23-14(10)26-12(16(20,21)22)9-11(25-26)15(17,18)19/h5-6,8-9H,2-4,7H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHAXLSARONPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(N=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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